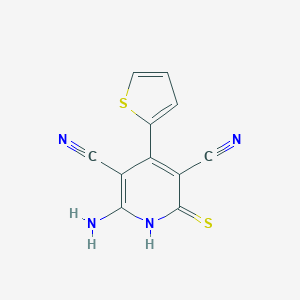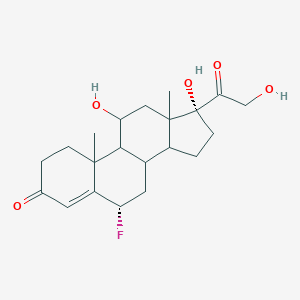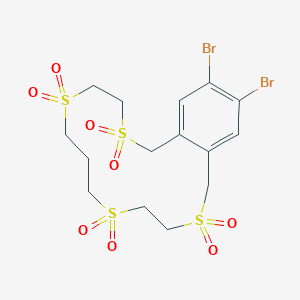
6-bromo-3-(1H-tetraazol-5-yl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-3-(1H-tetraazol-5-yl)-4H-chromen-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a synthetic derivative of coumarin, a natural compound found in many plants, and has been developed for its unique properties.
Mechanism of Action
The mechanism of action of 6-bromo-3-(1H-tetraazol-5-yl)-4H-chromen-4-one is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors. This compound has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, and to bind to the GABA receptor, a neurotransmitter receptor involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
Studies have shown that 6-bromo-3-(1H-tetraazol-5-yl)-4H-chromen-4-one has a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-bromo-3-(1H-tetraazol-5-yl)-4H-chromen-4-one is its high stability and low toxicity, making it a suitable compound for laboratory experiments. However, its limited solubility in water can make it difficult to work with in certain applications.
Future Directions
There are several future directions for research on 6-bromo-3-(1H-tetraazol-5-yl)-4H-chromen-4-one. One area of interest is its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. Another area of research is the development of new synthetic methods for the production of this compound, which could lead to improved yields and lower costs. Additionally, the use of 6-bromo-3-(1H-tetraazol-5-yl)-4H-chromen-4-one in materials science applications, such as the development of new sensors and catalysts, is an area of growing interest.
Synthesis Methods
The synthesis of 6-bromo-3-(1H-tetraazol-5-yl)-4H-chromen-4-one involves several steps, including the reaction of 3-acetyl-4-hydroxycoumarin with sodium azide, followed by the reaction with bromine. The final product is obtained by the reaction of 6-bromo-3-(1H-tetraazol-5-yl)-4H-chromen-4-one with a suitable base.
Scientific Research Applications
The unique properties of 6-bromo-3-(1H-tetraazol-5-yl)-4H-chromen-4-one have made it an attractive compound for scientific research. This compound has been studied for its potential applications in various fields, including medicine, biochemistry, and materials science.
properties
Product Name |
6-bromo-3-(1H-tetraazol-5-yl)-4H-chromen-4-one |
|---|---|
Molecular Formula |
C10H5BrN4O2 |
Molecular Weight |
293.08 g/mol |
IUPAC Name |
6-bromo-3-(2H-tetrazol-5-yl)chromen-4-one |
InChI |
InChI=1S/C10H5BrN4O2/c11-5-1-2-8-6(3-5)9(16)7(4-17-8)10-12-14-15-13-10/h1-4H,(H,12,13,14,15) |
InChI Key |
YJICQLSBMQZXPY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=CO2)C3=NNN=N3 |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=CO2)C3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-9-oxo-9H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304555.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B304556.png)
![2-{[6-benzoyl-4-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B304561.png)
![[7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](phenyl)methanone](/img/structure/B304562.png)
![3,6-Diamino-2-benzoyl-4-(2-thienyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B304566.png)

![10-[(hydroxyimino)methyl]-13-methyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B304569.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane](/img/structure/B304570.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene](/img/structure/B304571.png)


![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304576.png)
![2-{[5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304577.png)
![2-[4-chloro-2-(4-isoxazolyl)phenoxy]-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304578.png)